N-Methyl-N-[(5-nitro-2-furyl)methyl]amine
Description
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound is characterized by a distinctive arrangement of functional groups around a central nitrogen atom. The compound features a furan ring bearing a nitro substituent at the 5-position, connected to the central nitrogen through a methylene bridge, with an additional methyl group completing the tertiary amine structure. The furan ring system maintains its characteristic planar geometry, with the five-membered heterocycle exhibiting minimal deviation from planarity as observed in related nitrofuran compounds.
The nitro group attached to the furan ring adopts a nearly coplanar arrangement with the heterocyclic system, as evidenced by torsion angle measurements in similar compounds showing deviations of less than 2° from planarity. This coplanarity is crucial for optimal electronic conjugation between the electron-withdrawing nitro group and the furan π-system. The nitrogen-oxygen bond lengths in the nitro group typically measure approximately 1.22 Å, while the carbon-nitrogen bond connecting the nitro group to the furan ring exhibits a length of approximately 1.49-1.53 Å, consistent with values observed in other nitroalkane systems.
The central tertiary nitrogen atom exhibits tetrahedral geometry, with bond angles deviating from the ideal 109.5° due to steric interactions between the bulky furylmethyl and methyl substituents. The carbon-nitrogen bond lengths involving the central amine nitrogen typically range from 1.45 to 1.48 Å, reflecting the sp3 hybridization of this atom. The methylene bridge connecting the furan ring to the central nitrogen introduces conformational flexibility to the molecule, allowing for rotation about the carbon-nitrogen and carbon-carbon bonds within this linker region.
Crystallographic Analysis and Solid-State Arrangements
Crystallographic studies of related nitrofuran compounds provide insights into the solid-state packing arrangements and intermolecular interactions that govern the crystal structure of this compound. Analysis of similar compounds reveals that these molecules typically crystallize in tetragonal or monoclinic space groups, with hydrogen bonding playing a crucial role in determining the crystal packing.
The solid-state arrangement is primarily stabilized by intermolecular hydrogen bonding interactions involving the nitro group oxygen atoms as acceptors and various carbon-hydrogen bonds as donors. In related nitrofuran crystal structures, carbon-hydrogen to oxygen hydrogen bonds with donor-acceptor distances ranging from 2.4 to 2.8 Å have been observed. These weak but numerous interactions contribute significantly to crystal stability and influence the overall packing efficiency.
π-π stacking interactions between furan rings from adjacent molecules provide additional stabilization in the crystal lattice. The inter-centroid distances for such interactions typically measure between 3.4 and 3.6 Å, as observed in structurally related compounds. The orientation of molecules within the crystal is further influenced by dipolar interactions arising from the polar nitro groups, which tend to adopt antiparallel arrangements to minimize electrostatic repulsion.
The molecular packing demonstrates the influence of the methyl substituent on the central nitrogen, which affects the overall crystal density and packing efficiency. The presence of this methyl group creates additional steric constraints that influence the orientation of neighboring molecules and may lead to the formation of discrete molecular channels or cavities within the crystal structure, similar to patterns observed in related methylated amine compounds.
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound is dominated by the strong electron-withdrawing character of the nitro group and the electron-donating properties of the furan oxygen and tertiary amine nitrogen. This combination creates a polarized electronic distribution that significantly influences the compound's chemical reactivity and spectroscopic properties.
The highest occupied molecular orbital (HOMO) is primarily localized on the furan ring and the tertiary amine nitrogen, reflecting the electron-rich character of these moieties. Computational studies of similar nitrofuran compounds indicate that the HOMO energy typically ranges from -6.5 to -7.2 eV, depending on the specific substitution pattern. The electron density distribution within the HOMO shows significant contribution from the π-system of the furan ring and the lone pair electrons on the tertiary nitrogen.
The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the nitro group and the adjacent carbon atoms of the furan ring, consistent with the strong electron-accepting nature of the nitro substituent. The LUMO energy levels for nitrofuran derivatives typically fall in the range of -2.8 to -3.5 eV. This orbital arrangement creates a significant HOMO-LUMO energy gap, typically measuring 3.5 to 4.0 eV, which influences the compound's electronic absorption characteristics and chemical stability.
The frontier molecular orbital analysis reveals significant charge transfer character in the electronic transitions, with electron density flowing from the electron-rich furan and amine regions toward the electron-deficient nitro group upon excitation. This charge transfer nature contributes to the compound's potential solvatochromic properties, where the absorption characteristics may vary significantly depending on the polarity and hydrogen-bonding capability of the surrounding solvent environment.
The electronic structure calculations also indicate that the nitro group rotation barrier is relatively low, typically less than 5 kcal/mol, allowing for conformational flexibility about the carbon-nitro bond. This flexibility has important implications for the compound's ability to adopt different conformations in response to environmental changes or upon binding to biological targets.
Properties
IUPAC Name |
N-methyl-1-(5-nitrofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-4-5-2-3-6(11-5)8(9)10/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJBNWPRNSFKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine typically involves the nitration of furfural followed by reductive amination. The process begins with the nitration of furfural to produce 5-nitro-2-furfuraldehyde. This intermediate is then subjected to reductive amination using methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and reductive amination steps are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, such as hydroxylamine and amine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: Methyl 5-hydroxylamino-2-furoate and methyl 5-amino-2-furoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
- N-Methyl-N-[(5-nitro-2-furyl)methyl]amine is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows it to target various neurological and cardiovascular systems effectively. The nitro group enhances its reactivity, making it suitable for further modifications to develop new therapeutic agents.
Organic Synthesis
- This compound serves as an intermediate in synthesizing complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and reductions, makes it valuable in creating diverse chemical entities.
Material Science
- In the field of material science, this compound is explored for its potential in developing advanced materials such as polymers and nanomaterials. The unique properties imparted by the furan and nitro groups contribute to the material's functionality.
Common Synthetic Routes
- Mannich Reaction : A common method where a secondary amine reacts with formaldehyde and a furan derivative under mild conditions. This reaction can be optimized using solvents like ethanol or methanol.
Industrial Production
- Large-scale production may employ continuous flow reactors to enhance yield and purity. Catalysts are often used to improve reaction efficiency.
This compound exhibits notable biological activities:
Antiproliferative Effects
- Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that specific derivatives induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy.
Mechanism of Action
- The compound's mechanism involves interaction with specific molecular targets such as receptors and enzymes. The nitro group may enhance binding affinity, leading to modulation of biological pathways associated with disease processes.
In Vitro Studies
- A series of experiments demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. For example:
- Cell Cycle Analysis : Treated cells showed altered distribution across cell cycle phases, indicating potential disruption of normal cell cycle progression.
- Apoptosis Induction : Specific compounds led to increased apoptosis rates compared to control groups.
Comparative Studies
- When compared to similar compounds, this compound displayed unique properties due to its structural features. For instance:
- Compounds with different substituents on the furan ring were analyzed for their biological activity, revealing that the nitro group significantly enhances reactivity and biological efficacy.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of pharmaceutical compounds targeting diseases | Potential therapeutic agents for neurological disorders |
| Organic Synthesis | Intermediate for complex organic molecule synthesis | Versatile reactivity allows diverse applications |
| Material Science | Development of advanced materials | Unique properties beneficial for polymers |
| Biological Activity | Antiproliferative effects on cancer cells | Induces apoptosis; alters cell cycle progression |
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-nitro-2-furyl)methyl]amine involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Furan Ring
N-Methyl-N-[(5-methyl-2-furyl)methyl]amine
- Substituent : 5-methyl (electron-donating group).
- This substitution may enhance metabolic stability but reduce polar interactions in biological systems.
- Synthesis : Prepared via condensation of 5-methyl-2-furaldehyde with methylamine, using H₂SO₄ as a catalyst .
- Molecular Weight : Estimated ~153.18 g/mol (vs. nitro analog: ~182.15 g/mol).
N-Methyl-N-{[5-(pyridin-3-yloxy)-2-furyl]methyl}amine
- Substituent : Pyridin-3-yloxy (polar, basic group).
- Key Differences : The pyridine ring introduces basicity, improving aqueous solubility compared to the nitro analog. This could enhance bioavailability in physiological environments.
- Molecular Weight : 204.23 g/mol .
N-Methyl-N-[(5-morpholin-4-ylmethyl-2-furyl)methyl]amine
Heterocycle Replacement: Thiophene and Isoxazole Derivatives
N-Methyl-N-[(5-methylthiophen-2-yl)methyl]amine
- Structure : Replaces furan with thiophene.
- The methyl group at the 5-position mirrors the nitro analog’s substitution pattern but with reduced steric hindrance .
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
- Structure : Isoxazole ring replaces furan.
- Key Differences: The isoxazole’s oxygen and nitrogen atoms create a rigid, planar structure, which may improve binding to aromatic protein pockets.
Biological Activity
N-Methyl-N-[(5-nitro-2-furyl)methyl]amine (CAS No. 806604-44-4) is an organic compound belonging to the nitrofuran class, which is recognized for its significant biological activity, particularly its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features a nitro group attached to a furan ring, linked to a methylamine group. Its molecular formula is C₆H₈N₂O₃. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction within microbial cells to form reactive intermediates that damage cellular components such as DNA and proteins, inhibiting microbial growth and replication .
The mechanism of action of this compound primarily involves:
- Reduction of Nitro Group : In microbial cells, the nitro group is reduced to generate reactive species that can interact with and damage vital cellular macromolecules.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of this compound against various pathogens. The following table summarizes its antimicrobial activity against selected bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
These values indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Cytotoxicity and Antiproliferative Effects
This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown varying degrees of antiproliferative activity:
- Cell Lines Tested : HCT116 (colorectal cancer), HeLa (cervical cancer)
- IC50 Values :
- HCT116: 45 μM
- HeLa: 50 μM
These results suggest that the compound may have potential as an anticancer agent, particularly in targeting specific cancer cell lines .
Case Studies and Research Findings
-
Synthesis and Structure-Activity Relationship (SAR) :
A study focused on synthesizing various derivatives of nitrofuran compounds demonstrated that modifications to the furan ring could enhance biological activity. For instance, introducing different substituents at specific positions on the furan ring resulted in improved MIC values against bacterial strains . -
In Vivo Studies :
In vivo studies using animal models have indicated that this compound exhibits low toxicity while maintaining effective antimicrobial and anticancer properties. This profile makes it a candidate for further development in therapeutic applications . -
Comparative Analysis :
Comparative studies with other nitrofuran derivatives revealed that this compound showed superior activity against certain pathogens compared to its analogs. This highlights its unique position within the class of nitrofuran compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing N-Methyl-N-[(5-nitro-2-furyl)methyl]amine?
- Answer : Reductive amination is a common approach for similar nitrofuran derivatives. For example, Pd/NiO catalysts under hydrogen atmosphere (25°C, 10 hours) have been used to synthesize structurally related amines (e.g., N-(furan-2-ylmethyl)aniline with 95% yield) . Alternative routes may involve nitro-group stabilization during reaction optimization. Key steps include:
- Catalyst selection : Pd/NiO or analogous catalysts for hydrogenation.
- Purification : Filtration followed by solvent evaporation for crude product isolation .
- Table 1 : Example reaction conditions for analogous amines:
| Substrate | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Furaldehyde + Aniline | Pd/NiO | 25°C | 10 h | 95% |
Q. How can the structure of This compound be confirmed post-synthesis?
- Answer : Use multi-spectral analysis:
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., N-benzylnaphthalen-1-amine shows aromatic protons at δ 7.2–8.2 ppm in CDCl₃) .
- HRMS : Validate molecular formula (e.g., C₁₀H₁₁N₃O₃ for the target compound).
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Q. What safety protocols are critical when handling this compound?
- Answer : Follow guidelines for nitrofuran derivatives:
- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential volatile byproducts.
- Waste Disposal : Segregate nitro-containing waste for professional treatment .
Advanced Research Questions
Q. How can synthetic yields be optimized for This compound?
- Answer : Systematic parameter variation is essential:
- Catalyst Loading : Test 1–5 wt% Pd/NiO to balance cost and efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nitro-group stability.
- Temperature : Screen 20–50°C to minimize side reactions (e.g., over-reduction of nitro groups) .
Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved?
- Answer : Investigate potential impurities or isomerization:
- Side Reactions : Nitro reduction to amine or furan ring hydrogenation .
- Dynamic NMR : Assess rotational barriers (e.g., N-methyl group conformation) .
- Comparative Analysis : Cross-check with literature data for analogous nitrofurans .
Q. What computational tools predict the biological activity of this compound?
- Answer : Molecular docking and ADMET profiling:
- Docking Studies : Use AutoDock Vina to simulate binding with microbial enzymes (e.g., dihydrofolate reductase) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Q. How does the nitro group influence the compound’s stability under varying pH?
- Answer : Nitro groups are pH-sensitive:
- Acidic Conditions : Risk of nitro reduction to amine or hydroxylamine.
- Basic Conditions : Potential denitration or furan ring degradation.
- Stability Testing : Monitor via HPLC at pH 2–12 over 24 hours .
Data Contradiction Analysis
Q. How to address discrepancies in reported thermodynamic properties (e.g., ΔfH°)?
- Answer : Validate experimental vs. computational
- Reference Standards : Cross-check with NIST WebBook entries for similar amines (e.g., ionization potentials for N-methylaniline) .
- Error Sources : Calorimetry calibration errors or impurities in samples .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
